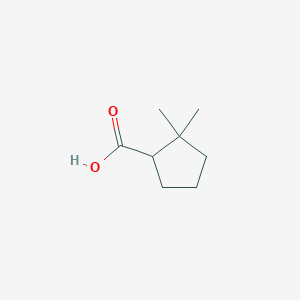
1,2,3,4-Tetrahydrofluoranthene
Descripción general
Descripción
1,2,3,4-Tetrahydrofluoranthene is a chemical compound with the molecular formula C16H14 . It is also known as Tetrahydrofluoranthene .
Synthesis Analysis
The synthesis of this compound can be achieved from Spiro[acenaphthylene-1(2H),1’-cyclopentan]-2-ol . More details about the synthesis process can be found in the referenced material .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string: InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,7-9H,4-6,10H2 .Chemical Reactions Analysis
This compound has been used in direct coal liquefaction, where it donates its hydrogen atoms effectively . More details about its chemical reactions can be found in the referenced material .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molar mass (206.288), triple point temperature, normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature and pressure, heat capacity at saturation pressure and constant pressure, enthalpy, entropy, viscosity, and thermal conductivity .Aplicaciones Científicas De Investigación
- Thermoelectric Materials Development :
- Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials have been a focal point in thermoelectric research due to their potential in energy conversion. Recent advancements suggest that PEDOT-based thermoelectric materials could achieve significant performance levels, making them suitable for niche applications, especially in military and specialized industrial sectors (Yue & Xu, 2012).
- Organic Thermoelectric Material Enhancement :
- The performance of organic thermoelectric materials, specifically poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), has seen significant improvements through various treatment methods. These advancements are expected to pave the way for more efficient organic thermoelectric materials in the future (Zhu et al., 2017).
- Polymer-Inorganic Thermoelectric Nanocomposites :
- Research on conducting polymers and their polymer-inorganic thermoelectric nanocomposites has been extensive. These materials exhibit unique features like low density and low cost, making them promising candidates for high-performance, cost-effective thermoelectric materials (Du et al., 2012).
- Environmental Impact and Biodegradation :
- Studies on the microbial degradation of polyfluoroalkyl chemicals, which include perfluoroalkyl moieties used in various industrial applications, are crucial for understanding their environmental fate and effects. These studies provide insights into the biodegradability of these compounds and their impact on the environment (Liu & Avendaño, 2013).
- Catalysis and Material Synthesis :
- Oxyfluorination of hydrocarbons using metal fluorides is an area of research with significant implications for catalysis and material synthesis. The process involves complex mechanisms and seeks to optimize the use of fluorides in various industrial applications (Albonetti et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
1,2,3,4-tetrahydrofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,7-9H,4-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEWZSACZIURKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C=CC=CC4=C3C=CC2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599534 | |
| Record name | 1,2,3,4-Tetrahydrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42429-92-5 | |
| Record name | 1,2,3,4-Tetrahydrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1612075.png)
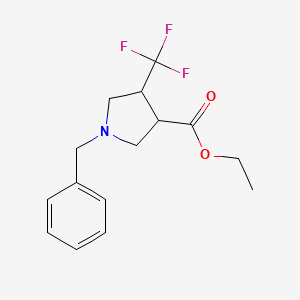
![4'-(Carboxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612077.png)
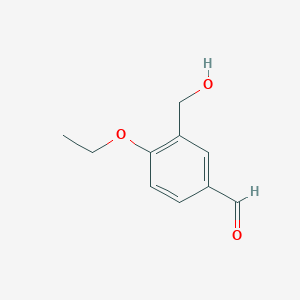

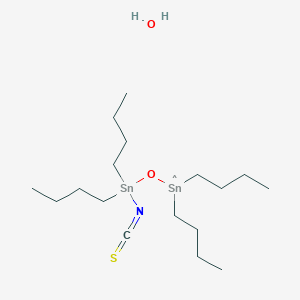




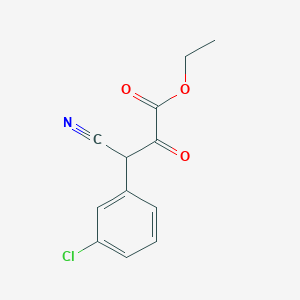
![3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1612092.png)
